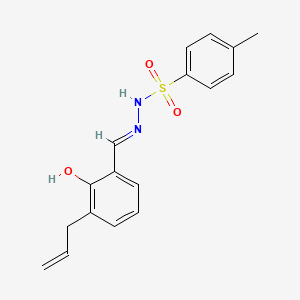![molecular formula C18H14FNO2 B6120007 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120007.png)
2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the family of indandione derivatives.
Mécanisme D'action
The mechanism of action of 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). The compound has also been found to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer progression. Additionally, 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is its potential use as a therapeutic agent for the treatment of various diseases. The compound has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for drug development. However, one of the limitations of 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione. One of the areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of the compound, which may lead to the discovery of new targets for drug development. Additionally, the potential use of 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders, should be further explored.
Méthodes De Synthèse
The synthesis of 2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione involves the reaction of 2-hydroxy-1,3-indandione with 4-fluorobenzylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. The compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[N-[(4-fluorophenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-11(20-10-12-6-8-13(19)9-7-12)16-17(21)14-4-2-3-5-15(14)18(16)22/h2-9,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKFHQWEEYDQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=C(C=C1)F)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6119927.png)

![N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6119935.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119940.png)
![ethyl (3,5-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6119953.png)
![N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6119956.png)
![methyl 2-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6119964.png)
![ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6119966.png)

![3-{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6119981.png)


![5-[(2-naphthylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119999.png)
![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)